molecular formula C17H17N3O4 B2359439 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1207049-93-1

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No. B2359439
CAS RN: 1207049-93-1
M. Wt: 327.34
InChI Key: ZBRDUOBMWUOSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This particular derivative has been synthesized and evaluated for its neuroprotective and antioxidant activities .


Synthesis Analysis

The compound was synthesized as part of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives . The yields were moderate to good . The synthesis of benzofuran derivatives often involves the construction of benzofuran rings, which can be achieved through methods such as free radical cyclization cascade and proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a common structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is often key to the biological activities of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the construction of the benzofuran ring . This can be achieved through methods such as free radical cyclization cascade and proton quantum tunneling .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The compound may exhibit significant cell growth inhibitory effects on various cancer cell lines. For instance, similar benzofuran compounds have shown inhibition rates of over 50% in leukemia and ovarian cancer cells . This suggests potential applications in developing targeted cancer therapies with minimal side effects.

Anti-Hepatitis C Virus Activity

Some benzofuran derivatives have demonstrated anti-hepatitis C virus activities. These compounds could serve as a basis for creating effective therapeutic drugs for hepatitis C, a disease with a significant global impact .

Antibacterial Properties

The structural motif of benzofuran is known to possess antibacterial properties. Research into similar compounds has revealed their potential in combating bacterial infections, which could lead to the development of new antibiotics .

Antioxidative Effects

Benzofuran derivatives can also exhibit antioxidative activities. These properties are beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Antiviral Applications

The antiviral potential of benzofuran compounds extends beyond hepatitis C. They could be explored for their efficacy against other viral infections, contributing to the broader field of antiviral drug development .

Synthesis of Complex Benzofuran Systems

The compound’s structure allows for the synthesis of complex benzofuran systems. Innovative methods, such as free radical cyclization cascades, have been employed to construct polycyclic benzofuran compounds, which are challenging to prepare otherwise .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, benzofuran derivatives often exhibit their biological activities through interactions with biological targets. For instance, some benzofuran derivatives have been found to exhibit neuroprotective action against excitotoxic damage .

Future Directions

The compound shows promise in the field of neuroprotection and antioxidant activity . Further synthesis and evaluation will be necessary to confirm its potential . The compound with -CH3 substitution at R2 and -OH substitution at R3 positions of the benzofuran moiety might serve as the lead exhibiting potent anti-excitotoxic, ROS scavenging, and antioxidant activities .

properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-22-12-8-4-7-11-9-13(23-14(11)12)16-19-20-17(24-16)18-15(21)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRDUOBMWUOSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.